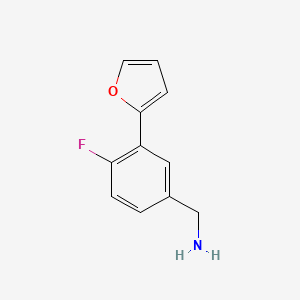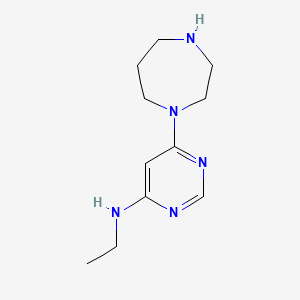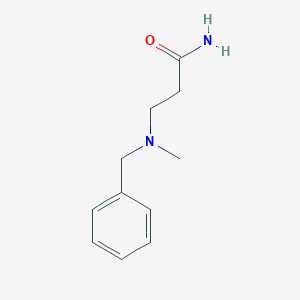
3-(Benzyl(methyl)amino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyl(methyl)amino)propanamide is an organic compound with the molecular formula C11H16N2O. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyl(methyl)amino)propanamide typically involves the reaction of benzylamine with methylamine and a suitable acylating agent. One common method is the reductive amination of benzylamine with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired amide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyl(methyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Benzyl(methyl)amino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Benzyl(methyl)amino)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-methylpropanamide
- N-Benzylpropanamide
- N-Methylpropanamide
Uniqueness
3-(Benzyl(methyl)amino)propanamide is unique due to the presence of both benzyl and methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
3-[benzyl(methyl)amino]propanamide |
InChI |
InChI=1S/C11H16N2O/c1-13(8-7-11(12)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,12,14) |
InChI-Schlüssel |
VDDAYZYAPYSBSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(=O)N)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


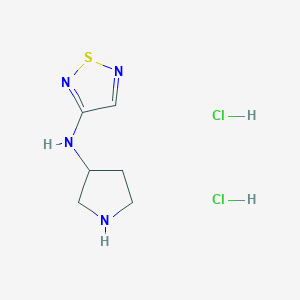


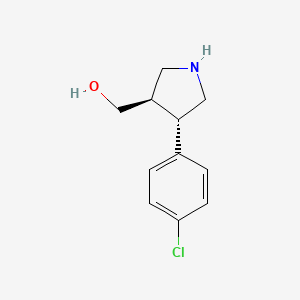
![3-bromo-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14887533.png)
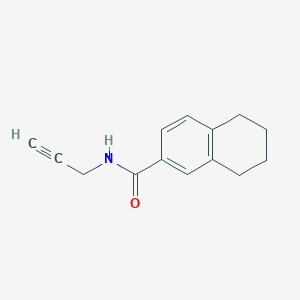
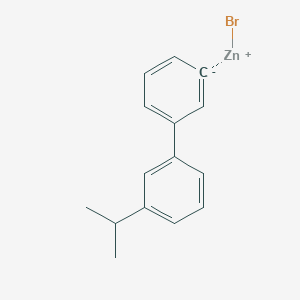
![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
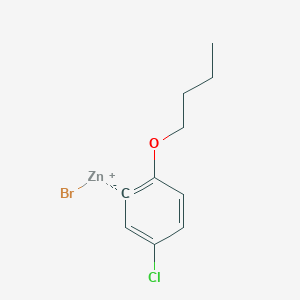
![4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
![(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole](/img/structure/B14887583.png)
